1,1,2,3,3,3-Hexafluoropropyl ethyl ether
Overview
Description
1,1,2,3,3,3-Hexafluoropropyl ethyl ether is a fluorinated ether compound with the molecular formula C5H6F6O and a molecular weight of 196.09 g/mol . It is a colorless to almost colorless clear liquid at room temperature and is known for its high volatility and low boiling point of 65°C . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that similar compounds interact with proteins and enzymes in the body .
Mode of Action
It’s known that similar fluoroalkyl ethers can interact with biological molecules, potentially altering their function .
Biochemical Pathways
It’s known that similar compounds can be metabolized by enzymes such as cytochrome p450 2e1 .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver and excreted via the kidneys .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting the activation of inflammatory cells .
Action Environment
The action, efficacy, and stability of 1,1,2,3,3,3-Hexafluoropropyl Ethyl Ether can be influenced by various environmental factors. For instance, temperature and pH can affect the stability and activity of the compound .
Biochemical Analysis
Biochemical Properties
1,1,2,3,3,3-Hexafluoropropyl ethyl ether plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, particularly CYP2E1, which is involved in its metabolism . The interaction with CYP2E1 leads to the formation of inorganic fluoride and formaldehyde, indicating its role in oxidative metabolism. Additionally, this compound can influence the activity of other enzymes and proteins through its unique fluorinated structure, which can alter the binding affinity and specificity of these biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cytochrome P450 enzymes can lead to the production of reactive metabolites that may affect cellular redox balance and signaling pathways . Moreover, the compound’s ability to generate formaldehyde as a byproduct can impact gene expression by modifying DNA and histones, thereby influencing transcriptional regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. The compound’s fluorinated structure allows it to interact with hydrophobic pockets of enzymes, altering their conformation and activity. For example, its interaction with CYP2E1 involves binding to the enzyme’s active site, leading to the formation of reactive intermediates that can inhibit or activate other metabolic pathways . Additionally, the compound’s ability to produce formaldehyde can result in enzyme inhibition through covalent modification of active site residues.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Over time, the accumulation of degradation products such as inorganic fluoride and formaldehyde can have long-term effects on cellular function, including oxidative stress and DNA damage. In vitro and in vivo studies have shown that these effects can persist, impacting cellular health and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Studies have shown that high doses of the compound can cause liver and kidney damage due to the accumulation of reactive metabolites . Additionally, threshold effects have been observed, where a certain dosage level triggers a pronounced toxic response, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The metabolism of this compound leads to the formation of inorganic fluoride, formaldehyde, and other metabolites such as 2,3,3,3-tetrafluoropropionic acid . These metabolic products can influence metabolic flux and alter metabolite levels within cells, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich compartments . Additionally, specific transporters may facilitate its uptake and distribution, influencing its localization and accumulation within different tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by its physicochemical properties and interactions with cellular components. The compound tends to localize in hydrophobic environments such as lipid membranes and organelles like the endoplasmic reticulum . This localization can affect its activity and function, as it may interact with membrane-bound enzymes and proteins, altering their conformation and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,3,3,3-Hexafluoropropyl ethyl ether can be synthesized through the reaction of hexafluoropropylene oxide with ethanol in the presence of a base catalyst . The reaction typically occurs under mild conditions, with the base catalyst facilitating the nucleophilic attack of ethanol on the epoxide ring of hexafluoropropylene oxide.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction between hexafluoropropylene oxide and ethanol is carried out under controlled temperature and pressure conditions . The product is then purified through distillation to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
1,1,2,3,3,3-Hexafluoropropyl ethyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of hexafluoropropyl ethyl ketone.
Reduction: Formation of hexafluoropropyl ethyl alcohol.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Scientific Research Applications
1,1,2,3,3,3-Hexafluoropropyl ethyl ether is utilized in several scientific research fields:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in fluorination reactions.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Comparison with Similar Compounds
Similar Compounds
1,1,2,3,3,3-Hexafluoropropyl methyl ether: Similar in structure but with a methyl group instead of an ethyl group.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar applications in organic synthesis.
Fluoromethyl 1,1,1,3,3,3-hexafluoroisopropyl ether: Used as a volatile anesthetic.
Uniqueness
1,1,2,3,3,3-Hexafluoropropyl ethyl ether is unique due to its specific combination of fluorinated and ether functionalities, which confer distinct chemical properties such as high volatility, low boiling point, and strong hydrogen bonding capabilities . These properties make it particularly valuable in applications requiring high-performance solvents and reagents.
Properties
IUPAC Name |
1-ethoxy-1,1,2,3,3,3-hexafluoropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O/c1-2-12-5(10,11)3(6)4(7,8)9/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMECHFLLAQSVAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C(F)(F)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695972 | |
Record name | Ethyl 2H-perfluoropropyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380-34-7 | |
Record name | Ethyl 2H-perfluoropropyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1,1,2,3,3,3-Hexafluoropropyl Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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